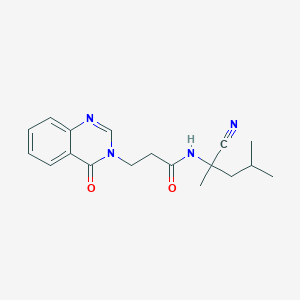
N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a complex organic compound that features a quinazolinone core structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both cyano and amide functional groups, along with the quinazolinone moiety, suggests that it may exhibit a range of biological activities.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-oxo-3,4-dihydroquinazoline and 1-cyano-1,3-dimethylbutylamine.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide would involve:
Large-scale reactors: To handle the bulk quantities of reactants.
Optimized reaction conditions: Including temperature control, solvent selection, and reaction time to maximize yield and purity.
Automated purification systems: Such as high-performance liquid chromatography (HPLC) for efficient separation and purification.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can target the cyano group, converting it into an amine.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Including lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Oxidation products: Quinazoline derivatives with altered electronic properties.
Reduction products: Amino derivatives with potential biological activity.
Substitution products: Various substituted amides and nitriles.
科学研究应用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known bioactive molecules.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Anticancer Activity: Preliminary studies suggest it may exhibit anticancer properties by interfering with cell proliferation pathways.
Industry
Material Science:
Agriculture: Possible use as a pesticide or herbicide due to its bioactivity.
作用机制
The mechanism by which N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide exerts its effects involves:
Molecular Targets: Likely targets include enzymes and receptors involved in critical biological pathways.
Pathways Involved: The compound may interfere with signaling pathways, such as those regulating cell growth and apoptosis.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Cyano-Substituted Amides: Compounds with cyano and amide groups but different core structures.
Uniqueness
Structural Complexity: The combination of a quinazolinone core with cyano and amide groups makes it unique.
Biological Activity: Its specific functional groups may confer unique biological activities not seen in similar compounds.
Conclusion
N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a compound of significant interest due to its potential applications in various fields. Its unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable target for further research and development.
属性
IUPAC Name |
N-(2-cyano-4-methylpentan-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13(2)10-18(3,11-19)21-16(23)8-9-22-12-20-15-7-5-4-6-14(15)17(22)24/h4-7,12-13H,8-10H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDZWOIDHJVPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)CCN1C=NC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














